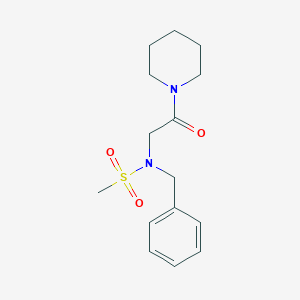![molecular formula C13H11BrN6OS B297230 2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B297230.png)
2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(4-bromophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(4-bromophenyl)acetamide is a synthetic organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(4-bromophenyl)acetamide typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the thioether-substituted purine with 4-bromophenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques and advanced purification methods like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups at the bromine site.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential as an anticancer or antiviral agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It could modulate signaling pathways related to cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
2-(6-Amino-7H-purine-8-ylthio)-N-phenylacetamide: Lacks the bromine substituent, which may affect its biological activity.
2-(6-Amino-7H-purine-8-ylthio)-N-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of bromine, potentially altering its reactivity and interactions.
Uniqueness
The presence of the 4-bromophenyl group in 2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(4-bromophenyl)acetamide may confer unique properties, such as enhanced binding affinity to certain biological targets or increased stability under specific conditions.
Properties
Molecular Formula |
C13H11BrN6OS |
|---|---|
Molecular Weight |
379.24 g/mol |
IUPAC Name |
2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C13H11BrN6OS/c14-7-1-3-8(4-2-7)18-9(21)5-22-13-19-10-11(15)16-6-17-12(10)20-13/h1-4,6H,5H2,(H,18,21)(H3,15,16,17,19,20) |
InChI Key |
TVZVXLNLKOLYJY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC3=C(N2)C(=NC=N3)N)Br |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC3=NC=NC(=C3N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297149.png)
![5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297151.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)acetamide](/img/structure/B297152.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-methylbenzyl)acetamide](/img/structure/B297153.png)
![4-tert-butyl-6-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,3-diol](/img/structure/B297154.png)
![2,7-dimethyl-5-(4-phenylphenyl)-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297155.png)
![N-benzyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B297159.png)

![N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide](/img/structure/B297165.png)
![N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide](/img/structure/B297166.png)
![methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B297167.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B297168.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B297169.png)
![methyl 5-(2-ethoxyphenyl)-7-methyl-2-{3-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297170.png)
